molecular formula C25H23NO6 B4701744 2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate

2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate

Cat. No. B4701744
M. Wt: 433.5 g/mol
InChI Key: UTDAWQJGYXSSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate, also known as MOB-015, is a novel antifungal drug that has shown promising results in preclinical studies. This compound belongs to the class of azoles, which are widely used in the treatment of fungal infections. MOB-015 has been developed by Moberg Pharma AB, a Swedish pharmaceutical company, and is currently in phase 3 clinical trials for the treatment of onychomycosis, a common nail fungal infection.

Mechanism of Action

2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This leads to the disruption of the membrane structure and function, ultimately resulting in fungal cell death. 2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate has been shown to have a higher affinity for the fungal enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, compared to the human homolog.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate has been shown to have minimal toxicity to mammalian cells, with no adverse effects observed in preclinical safety studies. The compound is rapidly metabolized in the liver, with a half-life of approximately 2 hours in rats. 2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate has also been shown to have good bioavailability, with high levels of the compound detected in the plasma and tissues of treated animals.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate has several advantages over other antifungal drugs, including its broad spectrum of activity, low toxicity, and high bioavailability. However, 2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate has some limitations, including its relatively short half-life and the potential for drug-drug interactions with other medications that are metabolized by the same liver enzymes.

Future Directions

There are several potential future directions for the development of 2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate and related compounds. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the identification of new targets for antifungal drugs, which could lead to the development of more effective treatments for fungal infections. Additionally, the use of 2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate in combination with other antifungal drugs could lead to synergistic effects and improved clinical outcomes. Finally, the development of topical formulations of 2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate could provide a more convenient and effective treatment option for nail fungal infections.

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate has been extensively studied in preclinical models of fungal infections, including Candida albicans and Aspergillus fumigatus. In these studies, 2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate has shown potent antifungal activity, with minimal toxicity to mammalian cells. 2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate has also been shown to have a broad spectrum of activity against different strains of fungi, including those that are resistant to other antifungal drugs.

properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 4-oxo-4-(4-phenoxyanilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-30-20-11-7-18(8-12-20)23(27)17-31-25(29)16-15-24(28)26-19-9-13-22(14-10-19)32-21-5-3-2-4-6-21/h2-14H,15-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDAWQJGYXSSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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